molecular formula C27H25NO4 B13456421 (2R)-3-(2,3-dihydro-1H-inden-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

(2R)-3-(2,3-dihydro-1H-inden-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B13456421
M. Wt: 427.5 g/mol
InChI Key: DIKLWPNNKPSXPQ-RUZDIDTESA-N
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Description

(2R)-3-(2,3-dihydro-1H-inden-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound with a unique structure that combines elements of indene and fluorene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(2,3-dihydro-1H-inden-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Indene Derivative: The indene moiety can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to yield the 2,3-dihydro-1H-inden-5-yl derivative.

    Introduction of the Fluorene Group: The fluorene group can be introduced via a Friedel-Crafts alkylation reaction using fluorene and an appropriate alkylating agent.

    Coupling Reaction: The indene and fluorene derivatives are coupled using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(2,3-dihydro-1H-inden-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

(2R)-3-(2,3-dihydro-1H-inden-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2R)-3-(2,3-dihydro-1H-inden-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-3-(2,3-dihydro-1H-inden-5-yl)-2-amino-propanoic acid
  • (2R)-3-(2,3-dihydro-1H-inden-5-yl)-2-(methoxycarbonylamino)propanoic acid

Uniqueness

(2R)-3-(2,3-dihydro-1H-inden-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to the presence of both indene and fluorene moieties in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

(2R)-3-(2,3-dihydro-1H-inden-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C27H25NO4/c29-26(30)25(15-17-12-13-18-6-5-7-19(18)14-17)28-27(31)32-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-4,8-14,24-25H,5-7,15-16H2,(H,28,31)(H,29,30)/t25-/m1/s1

InChI Key

DIKLWPNNKPSXPQ-RUZDIDTESA-N

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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